![molecular formula C8H7ClN2 B11913942 3-Chloro-7-methylimidazo[1,2-a]pyridine](/img/structure/B11913942.png)
3-Chloro-7-methylimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-7-methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a chlorine atom at the 3-position and a methyl group at the 7-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-methylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the condensation of 2-aminopyridine with α-haloketones followed by cyclization can yield imidazo[1,2-a]pyridine derivatives. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide, and it is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification methods is crucial to achieving efficient production.
化学反応の分析
Types of Reactions
3-Chloro-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form N-oxides, which may exhibit different biological activities.
Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine ring can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines can be used in substitution reactions, often in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
科学的研究の応用
3-Chloro-7-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antituberculosis agent, showing activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis.
Pharmaceutical Chemistry: The compound serves as a scaffold for designing new drugs with various therapeutic activities, including anticancer and antimicrobial properties.
Material Science: Due to its unique structural properties, it is used in the development of novel materials for optoelectronic devices and sensors.
作用機序
The mechanism of action of 3-Chloro-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antituberculosis agent, it may inhibit key enzymes involved in the biosynthesis of essential cellular components in Mycobacterium tuberculosis. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
- 3-Amino-7-methylimidazo[1,2-a]pyridine
- 3-Bromo-7-methylimidazo[1,2-a]pyridine
- 3-Chloro-5-methylimidazo[1,2-a]pyridine
Uniqueness
3-Chloro-7-methylimidazo[1,2-a]pyridine is unique due to the presence of both a chlorine atom and a methyl group at specific positions on the imidazo[1,2-a]pyridine ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .
特性
分子式 |
C8H7ClN2 |
|---|---|
分子量 |
166.61 g/mol |
IUPAC名 |
3-chloro-7-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7ClN2/c1-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3 |
InChIキー |
HNUCUQZFOCHCEB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC=C(N2C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


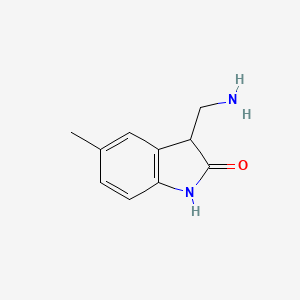

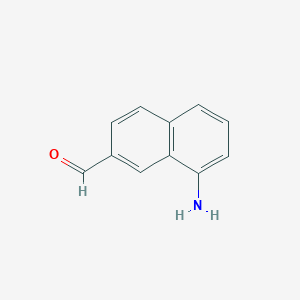
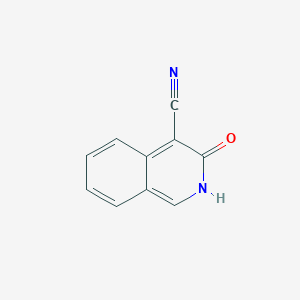
![4-Aminospiro[2.5]octane-6-carboxylic acid](/img/structure/B11913886.png)
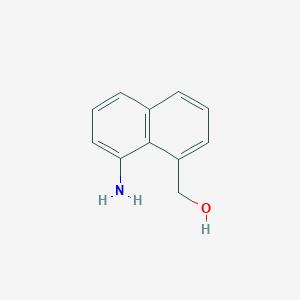
![6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11913894.png)
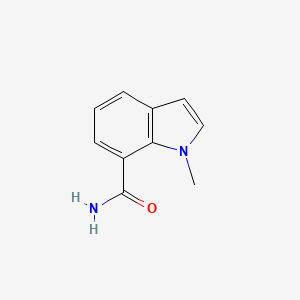
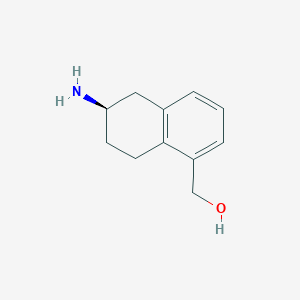
![3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol](/img/structure/B11913911.png)
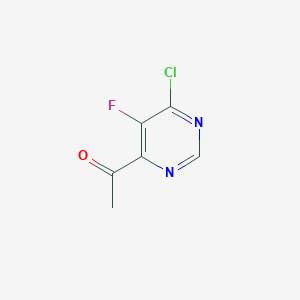
![2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11913919.png)
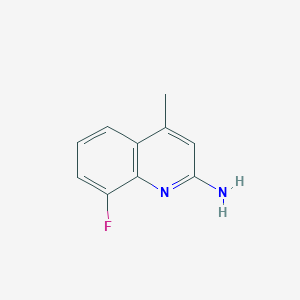
![7-chloro-5-methyl-7aH-imidazo[4,5-b]pyridine](/img/structure/B11913928.png)
